REACTION_CXSMILES
|
[N+:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[C-:2].[CH2:9]1[CH2:19][CH2:18]N2C(=NCCC2)C[CH2:10]1.[CH:20](=[O:22])[CH3:21].C(O)(=[O:25])C>C1COCC1>[CH2:7]([O:6][C:4]([C:3]1[NH:1][CH:2]=[C:9]([C:10]([O:22][CH2:20][CH3:21])=[O:25])[C:19]=1[CH3:18])=[O:5])[CH3:8]
|
Name
|
|
Quantity
|
38.1 mL
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OCC
|
Name
|
|
Quantity
|
50.8 mL
|
Type
|
reactant
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 55° C. for 17 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to 25° C.
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in ethyl acetate (800 mL)
|
Type
|
WASH
|
Details
|
washed with HCl (1 N, 3×300 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous washes were extracted with ethyl acetate (3×200 mL)
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Type
|
WASH
|
Details
|
the combined organic layer were washed with NaHCO3 (sat. aq., 3×200 mL), water (100 mL) and brine (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a dark brown oil
|
Type
|
WASH
|
Details
|
Elution of this oil through a silica pad
|
Type
|
CONCENTRATION
|
Details
|
the concentration in vacuo
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1NC=C(C1C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |